Superior Bone Mineral Density (BMD) Gains vs. Raloxifene in Postmenopausal Osteoporosis
In a 12-month, randomized, double-blind NEXT trial comparing arzoxifene 20 mg/day (N=158) to raloxifene 60 mg/day (N=162) in postmenopausal women with osteoporosis, arzoxifene produced significantly greater increases in lumbar spine, femoral neck, and total hip BMD [1]. This direct head-to-head evidence demonstrates that arzoxifene provides superior skeletal anabolic activity compared to the clinically established SERM raloxifene.
| Evidence Dimension | Percent change in lumbar spine bone mineral density (BMD) at 12 months |
|---|---|
| Target Compound Data | +2.75% (arzoxifene 20 mg/day) |
| Comparator Or Baseline | +1.66% (raloxifene 60 mg/day) |
| Quantified Difference | Absolute difference +1.09 percentage points; relative increase 66% greater with arzoxifene (P < 0.05) |
| Conditions | NEXT trial; 12-month RCT in postmenopausal women with osteoporosis (mean age 63, mean LS BMD T-score -2.9); DXA assessment; all subjects received calcium and vitamin D supplementation |
Why This Matters
This quantifiable superiority in BMD response supports the selection of arzoxifene over raloxifene for osteoporosis-related research, ensuring greater assay sensitivity and a more pronounced pharmacodynamic readout for bone anabolic effects.
- [1] Kendler DL, Palacios S, Cox DA, et al. Arzoxifene versus raloxifene: effect on bone and safety parameters in postmenopausal women with osteoporosis. Osteoporos Int. 2012;23(3):1091-1101. PMID: 21374068. View Source
